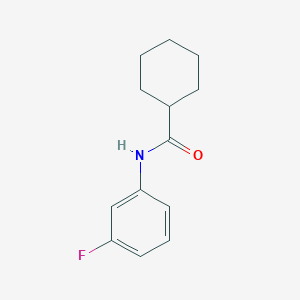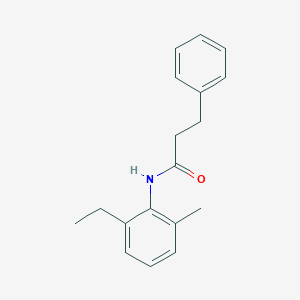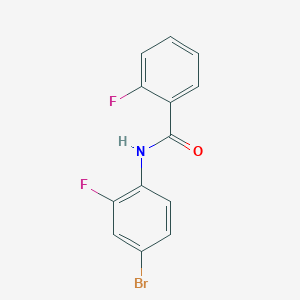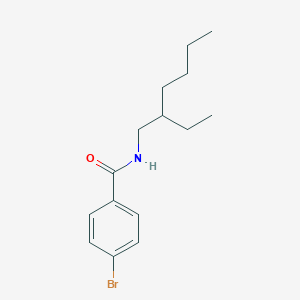
4-bromo-N-(2-ethylhexyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(2-ethylhexyl)benzamide is a chemical compound that belongs to the family of benzamides. It is also known as BML-210 due to its potent anti-inflammatory effects. This compound has gained attention in the scientific community due to its potential applications in the treatment of various diseases, such as cancer, arthritis, and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 4-bromo-N-(2-ethylhexyl)benzamide is not fully understood. However, studies have suggested that it exerts its anti-inflammatory effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are responsible for inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-N-(2-ethylhexyl)benzamide can exert several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS).
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-bromo-N-(2-ethylhexyl)benzamide is its potent anti-inflammatory effects. This makes it a valuable compound for studying the mechanisms of inflammation and developing new anti-inflammatory drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 4-bromo-N-(2-ethylhexyl)benzamide. One area of research is the development of more potent and selective COX-2 inhibitors based on the structure of this compound. Another area of research is the investigation of the potential applications of this compound in the treatment of Alzheimer's disease, as studies have shown that it can reduce the production of amyloid-β peptides, which are involved in the pathogenesis of Alzheimer's disease. Finally, further studies are needed to investigate the safety and efficacy of this compound in vivo, as well as its potential applications in other fields of research.
Synthesemethoden
The synthesis of 4-bromo-N-(2-ethylhexyl)benzamide is a complex process that involves several steps. The first step involves the reaction between 4-bromobenzoyl chloride and 2-ethylhexanol in the presence of a base, such as sodium hydroxide. This reaction produces 4-bromo-N-(2-ethylhexyl)benzamide as the final product. The purity of the compound can be enhanced by recrystallization.
Wissenschaftliche Forschungsanwendungen
Several studies have investigated the potential applications of 4-bromo-N-(2-ethylhexyl)benzamide in various fields of research. One of the most promising areas of application is cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to enhance the efficacy of chemotherapy drugs.
Eigenschaften
Molekularformel |
C15H22BrNO |
|---|---|
Molekulargewicht |
312.24 g/mol |
IUPAC-Name |
4-bromo-N-(2-ethylhexyl)benzamide |
InChI |
InChI=1S/C15H22BrNO/c1-3-5-6-12(4-2)11-17-15(18)13-7-9-14(16)10-8-13/h7-10,12H,3-6,11H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
WLIJJWRKIZRSAT-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNC(=O)C1=CC=C(C=C1)Br |
Kanonische SMILES |
CCCCC(CC)CNC(=O)C1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-ethoxy-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B291593.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B291595.png)

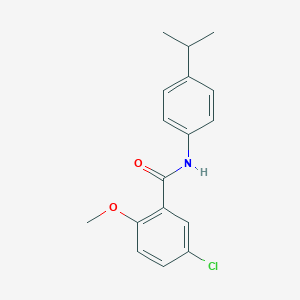
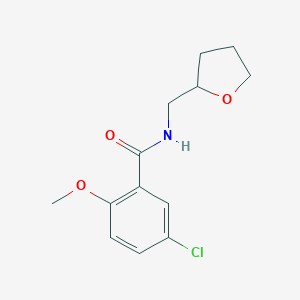
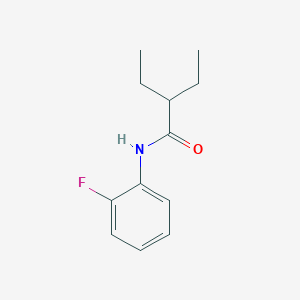
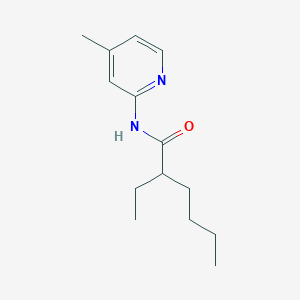
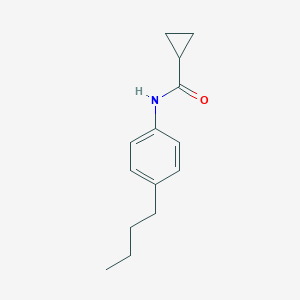
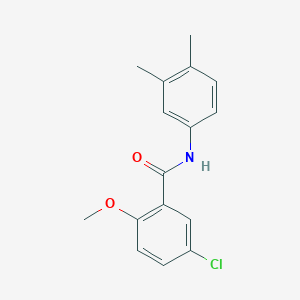
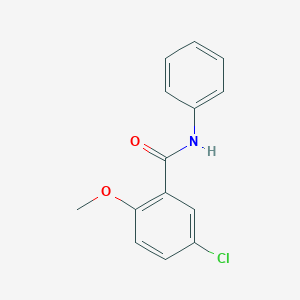
![N-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B291608.png)
